Tert-butyl 3-methyleneazepane-1-carboxylate: A Strategic Heterocyclic Scaffold in Modern Drug Discovery
Tert-butyl 3-methyleneazepane-1-carboxylate: A Strategic Heterocyclic Scaffold in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary & Chemical Identity
In the pursuit of novel therapeutics, escaping "flatland"—the over-reliance on planar aromatic rings—has become a central dogma in medicinal chemistry. Conformationally constrained, sp3-rich heterocycles offer superior three-dimensionality, improved solubility, and unique intellectual property (IP) landscapes. Tert-butyl 3-methyleneazepane-1-carboxylate (CAS: 2414006-14-5) represents a highly versatile building block in this paradigm[1].
Featuring a seven-membered nitrogen-containing ring (azepane), a robust Boc-protecting group, and a highly reactive exocyclic double bond, this compound serves as a critical intermediate for synthesizing complex, spatially defined molecular architectures[2].
Quantitative Physicochemical Profile
To facilitate integration into computational drug design and synthetic planning, the core properties of the compound are summarized below:
| Property | Value |
| Compound Name | Tert-butyl 3-methyleneazepane-1-carboxylate |
| CAS Number | 2414006-14-5 |
| Molecular Formula | C12H21NO2 |
| Molecular Weight | 211.30 g/mol |
| Core Scaffold | 7-membered azepane ring |
| N-Protection | N-Boc (tert-butyloxycarbonyl) |
| Reactive Handle | C3-Exomethylene (=CH2) |
The Strategic Value of Azepanes in Medicinal Chemistry
Azepane derivatives are increasingly prevalent in drug discovery due to their unique pharmacological properties and structural flexibility[2]. Unlike five- or six-membered rings (pyrrolidines and piperidines), the seven-membered azepane ring possesses a larger conformational space, allowing it to adopt multiple stable geometries (e.g., twist-chair, boat). This flexibility can be strategically constrained by the introduction of sp2-hybridized centers, such as the C3-exomethylene group[3].
The exocyclic double bond serves two primary functions:
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Conformational Rigidification: It restricts the local flexibility of the azepane ring, directing the spatial orientation of adjacent substituents to perfectly match target binding pockets.
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Synthetic Handle: The methylene group allows for late-stage diversification via hydroboration-oxidation, epoxidation, cyclopropanation, or cross-metathesis.
Recent patent literature highlights the integration of this specific scaffold into high-value therapeutic targets, including Pan-KRAS inhibitors [4] and bridged tricyclic HIV integrase inhibitors [5].
Synthetic Methodologies: Olefination Protocols
The synthesis of tert-butyl 3-methyleneazepane-1-carboxylate typically begins with the corresponding ketone, tert-butyl 3-oxoazepane-1-carboxylate. The conversion of the ketone to the exomethylene can be achieved via two primary self-validating protocols: the Wittig reaction and the Tebbe olefination.
Protocol A: Wittig Olefination (Standard Scale)
The Wittig reaction is highly cost-effective and scalable but requires careful temperature control to prevent the basic ylide from enolizing the starting ketone.
Causality & Rationale: n -Butyllithium ( n -BuLi) is utilized as a strong base to deprotonate the methyltriphenylphosphonium bromide, generating the reactive phosphorus ylide. The reaction is strictly maintained at 0 °C during ylide formation to prevent thermal degradation of the intermediate and to suppress alpha-deprotonation (enolization) of the azepanone substrate[4].
Step-by-Step Procedure:
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Preparation: Suspend methyltriphenylphosphonium bromide (2.5 equiv, e.g., 8.39 g) in anhydrous tetrahydrofuran (THF, 15 mL) under an inert argon atmosphere.
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Ylide Generation: Cool the suspension to 0 °C using an ice bath. Add n -BuLi (2.8 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes until a vibrant yellow/orange solution forms, indicating successful ylide generation.
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Ketone Addition: Dissolve tert-butyl 3-oxoazepane-1-carboxylate (1.0 equiv, e.g., 3.00 g) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.
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Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS or TLC.
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Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH4Cl to neutralize excess base. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure product.
Protocol B: Tebbe Olefination (For Sterically Hindered/Enolizable Substrates)
When dealing with highly substituted azepanone derivatives (e.g., those with adjacent chiral centers like benzyl (2S,6S)-6-((tert-butoxycarbonyl)amino)-2-methyl-3-oxoazepane-1-carboxylate), the Wittig reaction often fails due to steric hindrance or rapid enolization. The Tebbe reagent is non-basic and highly nucleophilic, making it the superior choice[5].
Step-by-Step Procedure:
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Preparation: Dissolve the azepanone derivative (1.0 equiv) in anhydrous THF (10 mL) and cool to 0 °C under argon.
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Tebbe Addition: Slowly add Tebbe reagent (0.5 M in toluene, ~2.0 equiv) dropwise.
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Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir overnight.
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Quenching (Critical Step): Cool back to 0 °C and carefully quench by the dropwise addition of aqueous NaOH (1M) or Fieser workup to precipitate the titanium/aluminum salts.
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Filtration & Isolation: Filter the resulting suspension through a pad of Celite, washing thoroughly with diethyl ether. Concentrate the filtrate and purify via column chromatography.
Synthesis routes for tert-butyl 3-methyleneazepane-1-carboxylate via Wittig and Tebbe olefinations.
Downstream Applications & Workflows
Once synthesized, tert-butyl 3-methyleneazepane-1-carboxylate acts as a divergent node in medicinal chemistry workflows.
Pan-KRAS Inhibitor Development
KRAS mutations (e.g., G12C, G12D, G12V) are notorious drivers of oncology targets. Recent breakthroughs have utilized the 3-methyleneazepane core to build tetrahydropyridopyrimidine-based Pan-KRAS inhibitors[4]. The azepane ring provides the necessary bulk to occupy the switch-II pocket of the KRAS protein, while the exocyclic double bond is often functionalized (e.g., via dihydroxylation or hydroboration) to establish critical hydrogen-bonding networks with the target protein backbone.
HIV Integrase Inhibitors
In antiviral research, the azepane scaffold is utilized to construct bridged tricyclic carbamoylpyridone compounds[5]. The N-Boc group is deprotected using acidic conditions (e.g., TFA in dichloromethane or HCl in dioxane) to reveal the secondary amine. This amine is subsequently coupled with pyridone core structures. The 3-methylene group provides a rigid vector that forces the tricyclic system into a bioactive conformation, essential for chelating the magnesium ions in the active site of the HIV integrase enzyme.
Divergent drug discovery workflows utilizing the 3-methyleneazepane scaffold.
Conclusion
Tert-butyl 3-methyleneazepane-1-carboxylate (CAS: 2414006-14-5) is far more than a simple protected amine; it is a meticulously designed structural module. By offering a balance of sp3-rich three-dimensionality and targeted sp2-rigidity, it enables medicinal chemists to navigate complex structure-activity relationship (SAR) landscapes. Whether accessed via scalable Wittig chemistry or specialized Tebbe olefination, this building block continues to drive innovation in challenging therapeutic areas like oncology and virology.
References
- ChemicalBook.2414006-14-5 CAS | 1H-Azepine-1-carboxylic acid, hexahydro-3-methylene-, 1-(1,1-dimethylethyl) ester.
- Zha, G., et al. (2018).Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry.
- World Intellectual Property Organization (2020).WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use.
- World Intellectual Property Organization (2023).WO2023244604A1 - Tetrahydropyridopyrimidine pan-kras inhibitors.
Sources
- 1. 2414006-14-5 CAS|1H-Azepine-1-carboxylic acid, hexahydro-3-methylene-, 1,1-dimethylethyl ester|生产厂家|价格信息 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023244604A1 - Tetrahydropyridopyrimidine pan-kras inhibitors - Google Patents [patents.google.com]
- 5. WO2020197991A1 - Bridged tricyclic carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]
